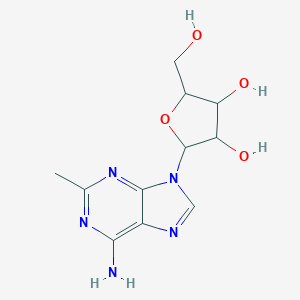

2-甲基腺苷

描述

2-Methyladenosine is a modified nucleoside that is part of the structural components of nucleic acids. It is a derivative of adenosine, where a methyl group is added to the adenine moiety. This modification can occur naturally within RNA molecules and can play a role in the regulation of gene expression and RNA stability .

Synthesis Analysis

The synthesis of 2-methyladenosine and its analogs has been explored through various chemical methods. One approach involves the methylation of adenosine with methyl iodide in an anhydrous alkaline medium, which preferentially yields 2'-O-methyladenosine . Another method uses a radical deamination-thioalkylation followed by sulfur oxidation to synthesize 2-methylsulfonylnebularine, which can be further converted to various 2-substituted analogs of nebularine . Additionally, an efficient process for the synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine has been reported, using diazomethane and stannous chloride as a catalyst . Improved synthesis and isolation techniques have also been developed, such as selective enzymatic acylation to separate 2'-O-methyladenosine from its regioisomers .

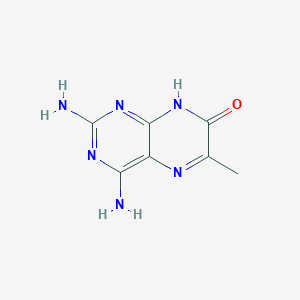

Molecular Structure Analysis

The molecular structure of 2-methyladenosine has been studied using spectroscopic methods, including high-field NMR and FAB HRMS data . The conformation of 2'-O-methyladenosine has been analyzed through proton magnetic resonance studies, revealing that 2'-O-methylation has little influence on the conformation of the molecule compared to adenosine .

Chemical Reactions Analysis

2-Methyladenosine and its derivatives exhibit unique chemical reactivity. For instance, 3-methyladenosine undergoes glycosidic hydrolysis and ring fission under certain conditions, which is significantly faster than the hydrolysis of adenosine itself . The reactivity of these compounds is influenced by factors such as pH, temperature, and the presence of specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyladenosine have been characterized through various analytical techniques. For example, the conformational parameters of 2'-O-methyladenosine have been correlated with its protonation state and temperature, indicating a preference for a 2' endo, gauche-gauche conformation at neutral pH . The polymerization of 2-methyladenosine 5'-diphosphate to poly(2-methyladenylic acid) has been studied, showing that it forms a double-stranded protonated structure with significant base stacking in neutral solution .

科学研究应用

2-甲基腺苷(2-methyl-Ado)对结核分枝杆菌具有选择性活性。在结核分枝杆菌细胞中,它主要代谢为2-甲基腺苷酸酯(methyl-AMP),这表明甲基-AMP可能是导致其细胞毒性的活性代谢物。这种代谢选择性为设计新的抗结核分枝杆菌药物提供了见解 (Parker et al., 2004)。

2-甲基腺苷在模式生物——沙眼分枝杆菌中的代谢也已经研究。在沙眼分枝杆菌中,2-甲基腺苷被腺苷激酶磷酸化为甲基-AMP,进一步转化为甲基-ATP并被合并到RNA中。这种代谢影响了化合物的细胞毒活性,并表明腺苷激酶在激活2-甲基腺苷到有毒代谢物中的重要性 (Chen et al., 2002)。

2'-O-甲基腺苷(Am)已被发现能特异性抑制培养的猴肾细胞中痘病毒的生长。已经分离出痘病毒的耐药突变体,证明了Am抗病毒活性的特异性 (Raczyński & Condit, 1983)。

安全和危害

In terms of safety and hazards, it is recommended to avoid breathing mist, gas or vapours of 2-Methyladenosine. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also important to ensure adequate ventilation and to keep people away from and upwind of spill/leak .

未来方向

The future directions of 2-Methyladenosine research are promising. The field of epitranscriptomics, which includes the study of RNA modifications like 2-Methyladenosine, has undergone tremendous growth . The modification of RNA molecules by 2-Methyladenosine has been found to regulate gene expression by affecting the fate of the RNA molecules . This information could be helpful in understanding the purine metabolism of various organisms and also the metabolic activity of important human pathogens in the persistent state .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWKGWOBPJWMX-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyladenosine | |

CAS RN |

16526-56-0 | |

| Record name | 2-Methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16526-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016526560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

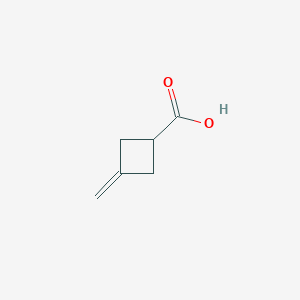

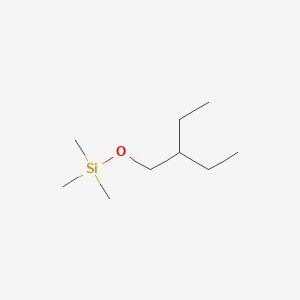

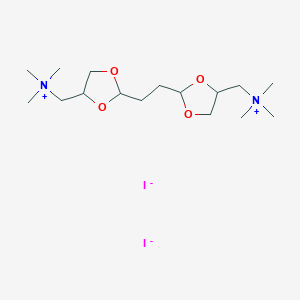

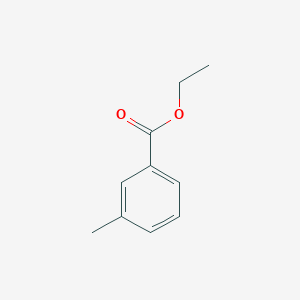

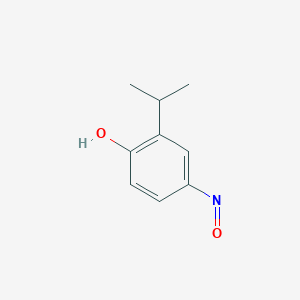

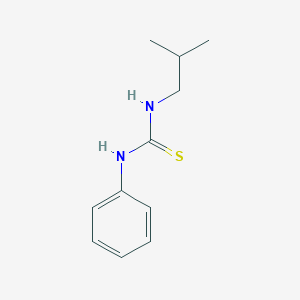

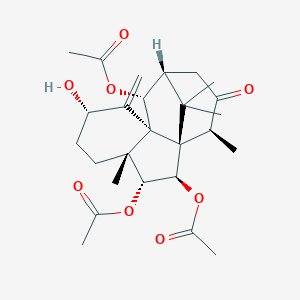

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)